(Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a complex organic compound featuring a thiazole ring, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with a haloketone under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.
Final Assembly: The final step involves the coupling of the methoxyphenyl group and the ethanol moiety to the thiazole-thiophene core, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imino and thiazole functionalities. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism by which (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with biological targets, while the thiazole and thiophene rings can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol: Similar structure but lacks the thiophene ring.
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(furan-2-yl)thiazol-3(2H)-yl)ethanol: Similar structure but contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics or as a ligand in coordination chemistry.
Biological Activity
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a thiazole derivative notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structural features, such as the methoxyphenyl and thiophene groups, suggest diverse interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazole ring linked to a methoxyphenyl group via an imine bond. The presence of the thiophene ring enhances its chemical reactivity and potential biological interactions.
Antimicrobial Properties
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against bacterial strains.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 15 | Staphylococcus aureus |
Thiazole derivative A | 10 | E. coli |
Thiazole derivative B | 20 | Candida albicans |
These results suggest that the compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 (liver cancer) | 12.5 | |
HCT116 (colon cancer) | 9.8 | |
MCF7 (breast cancer) | 15.0 |
The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets within cancer cells.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Receptor Interaction : Its structure suggests potential binding to specific receptors, modulating their activity and downstream signaling pathways.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against common pathogens. Results showed that this compound had significant activity against Staphylococcus aureus, with an MIC value of 15 µg/mL, indicating its potential as an antimicrobial agent .
Study 2: Anticancer Assessment
In another study focused on anticancer properties, the compound was tested against several cancer cell lines. The findings revealed that it exhibited notable cytotoxicity against HepG2 and HCT116 cells, with IC50 values of 12.5 µM and 9.8 µM, respectively . This suggests promising therapeutic potential in oncology.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-20-13-6-4-12(5-7-13)17-16-18(8-9-19)14(11-22-16)15-3-2-10-21-15/h2-7,10-11,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFCEUHQUHLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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